molecular formula C2HBrF3NO B2520691 (1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide CAS No. 1079402-16-6

(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide

Cat. No.: B2520691
CAS No.: 1079402-16-6
M. Wt: 191.935
InChI Key: JFRPJKPEZUJXMR-XFSBKJJWSA-N
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Description

(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide is a chemical compound characterized by the presence of trifluoromethyl and hydroxyimino groups attached to an ethanimidoyl bromide backbone

Preparation Methods

The synthesis of (1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide typically involves the reaction of trifluoroacetic acid with hydroxylamine to form the intermediate trifluoroacetohydroxamic acid. This intermediate is then reacted with phosphorus tribromide to yield the desired compound. The reaction conditions generally require a controlled temperature environment and the use of an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoroacetic acid and other by-products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromide group can participate in nucleophilic substitution reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

(1E)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide can be compared with other similar compounds such as triflamides and triflimides. These compounds also contain trifluoromethyl groups and exhibit strong electron-withdrawing properties. this compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

(1Z)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF3NO/c3-1(7-8)2(4,5)6/h8H/b7-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPJKPEZUJXMR-XFSBKJJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)(\C(F)(F)F)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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